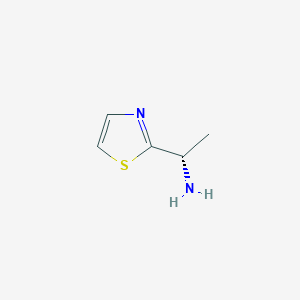
4-(Pipéridin-4-ylméthyl)benzamide
Vue d'ensemble
Description
4-(Piperidin-4-ylmethyl)benzamide is a chemical compound that features a benzamide group attached to a piperidine ring via a methylene bridge. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Applications De Recherche Scientifique
4-(Piperidin-4-ylmethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
The primary target of 4-(Piperidin-4-ylmethyl)benzamide is the hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a heterodimeric protein composed of HIF-1α and HIF-1β subunits . It is an important transcription factor that targets a series of adaptation genes under hypoxic conditions .
Mode of Action
4-(Piperidin-4-ylmethyl)benzamide interacts with its target, HIF-1, by inducing the expression of HIF-1α protein and downstream target gene p21 . This results in the upregulation of the expression of cleaved caspase-3, which promotes tumor cell apoptosis .
Biochemical Pathways
The compound affects the HIF-1 pathway, which plays a crucial role in cellular response to hypoxia . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment .
Pharmacokinetics
The design and synthesis of the compound were guided by bioisosterism and pharmacokinetic parameters , suggesting that these factors were considered to optimize the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the induction of apoptosis in tumor cells . This is achieved through the upregulation of cleaved caspase-3 expression . Additionally, the compound shows significant inhibitory bioactivity in HepG2 cells .
Action Environment
The action of 4-(Piperidin-4-ylmethyl)benzamide is influenced by the hypoxic environment of tumor cells . The increase of HIF expression in a hypoxic environment around the tumor tissue can be beneficial to the formation of hepatic vessels, and invasion and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Analyse Biochimique
Biochemical Properties
4-(Piperidin-4-ylmethyl)benzamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the notable interactions is with hypoxia-inducible factor 1 (HIF-1) pathways. Studies have shown that derivatives of 4-(Piperidin-4-ylmethyl)benzamide can activate HIF-1 pathways, leading to the induction of HIF-1α protein and downstream target genes such as p21 . This interaction promotes tumor cell apoptosis by upregulating cleaved caspase-3 and other apoptosis-related proteins .
Cellular Effects
The effects of 4-(Piperidin-4-ylmethyl)benzamide on various types of cells and cellular processes are profound. In HepG2 cells, a type of liver cancer cell line, 4-(Piperidin-4-ylmethyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, it activates the HIF-1α pathway, leading to changes in gene expression that promote cell cycle arrest and apoptosis .
Molecular Mechanism
At the molecular level, 4-(Piperidin-4-ylmethyl)benzamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as HIF-1α, and induces conformational changes that activate downstream signaling pathways . This compound also inhibits certain enzymes, leading to the accumulation of apoptosis-related proteins and the activation of caspase-mediated cell death . Additionally, 4-(Piperidin-4-ylmethyl)benzamide can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Piperidin-4-ylmethyl)benzamide can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 4-(Piperidin-4-ylmethyl)benzamide has been observed to have sustained effects on cellular function, including prolonged activation of apoptosis pathways and inhibition of cell proliferation . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 4-(Piperidin-4-ylmethyl)benzamide vary with different dosages in animal models. At lower doses, this compound has been shown to effectively induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, 4-(Piperidin-4-ylmethyl)benzamide may exhibit toxic effects, including liver damage and systemic toxicity . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4-(Piperidin-4-ylmethyl)benzamide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily in the liver, where it undergoes enzymatic transformations that can affect its bioavailability and activity . The metabolic flux and levels of metabolites can be influenced by the presence of 4-(Piperidin-4-ylmethyl)benzamide, leading to changes in cellular metabolism and energy production .
Transport and Distribution
Within cells and tissues, 4-(Piperidin-4-ylmethyl)benzamide is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, such as tumors . The distribution of 4-(Piperidin-4-ylmethyl)benzamide can influence its therapeutic efficacy and potential side effects, making it crucial to understand its transport mechanisms .
Subcellular Localization
The subcellular localization of 4-(Piperidin-4-ylmethyl)benzamide plays a critical role in its activity and function. This compound is directed to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may guide 4-(Piperidin-4-ylmethyl)benzamide to its sites of action, enhancing its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-ylmethyl)benzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.
Attachment of the Benzamide Group: The benzamide group is introduced by reacting the piperidine derivative with benzoyl chloride or benzamide under suitable conditions.
For example, one synthetic route involves the reaction of 4-piperidinemethanol with benzoyl chloride in the presence of a base such as triethylamine to yield 4-(Piperidin-4-ylmethyl)benzamide .
Industrial Production Methods
Industrial production methods for 4-(Piperidin-4-ylmethyl)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The methylene bridge can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Piperidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamide derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Piperidin-4-yl)benzamide: Similar structure but lacks the methylene bridge.
4-(Piperidin-4-ylmethyl)benzoic acid: Contains a carboxylic acid group instead of an amide group.
4-(Piperidin-4-ylmethyl)benzyl alcohol: Contains a hydroxyl group instead of an amide group.
Uniqueness
4-(Piperidin-4-ylmethyl)benzamide is unique due to its specific combination of a benzamide group and a piperidine ring connected via a methylene bridge. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
IUPAC Name |
4-(piperidin-4-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)12-3-1-10(2-4-12)9-11-5-7-15-8-6-11/h1-4,11,15H,5-9H2,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNIIJKRNGHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CC2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467639 | |
| Record name | 4-Piperidin-4-ylmethyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333795-12-3 | |
| Record name | 4-Piperidin-4-ylmethyl-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

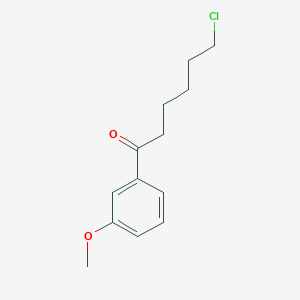
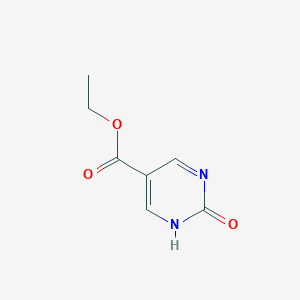
![Methyl 3-[(3-formylphenoxy)methyl]benzoate](/img/structure/B1313241.png)
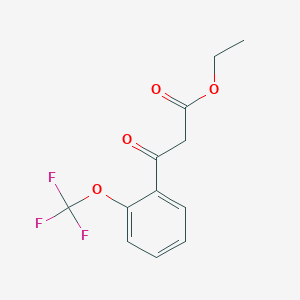
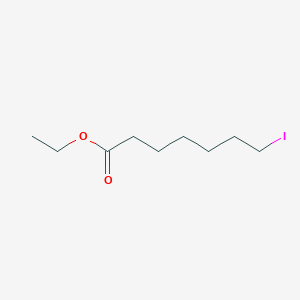
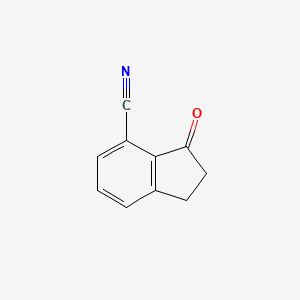

![2-[(1,1'-Biphenyl)-3-yl]ethanol](/img/structure/B1313248.png)
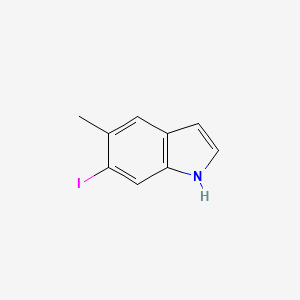

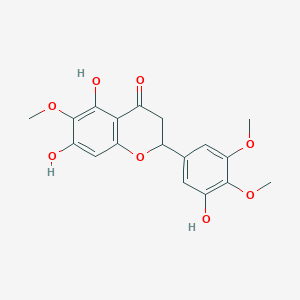
![(R)-(2,2'-Dimethoxy-[1,1'-binaphthalene]-3,3'-diyl)diboronic acid](/img/structure/B1313267.png)
